(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
Description
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative with a molecular formula of C₉H₁₀ClFNO₂ (based on structural analogs in ). The compound features a chiral center at the α-carbon (R-configuration), a 4-fluorophenyl group at the β-position, and a carboxylic acid moiety converted to a hydrochloride salt for enhanced solubility. This structural profile makes it valuable in pharmaceutical research, particularly in drug discovery for targeting fluorophenyl-dependent biological pathways .
Properties
IUPAC Name |
(2R)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis remains the cornerstone for obtaining enantiomerically pure (R)-3-amino-2-(4-fluorophenyl)propanoic acid. Schöllkopf’s bis-lactim ether method, adapted from analogous fluorophenylalanine syntheses, enables precise stereochemical control . In this approach, a glycine-derived bis-lactim ether undergoes alkylation with 4-fluorobenzyl bromide, followed by acidic hydrolysis to yield the target amino acid. The stereochemical outcome is dictated by the chiral auxiliary, achieving enantiomeric excess (ee) >98% under optimized conditions .
Table 1: Key Reaction Parameters for Schöllkopf’s Alkylation
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Temperature | −78°C to 0°C | Prevents racemization |
| Solvent | Tetrahydrofuran (THF) | Enhances reactivity |
| Alkylating Agent | 4-Fluorobenzyl bromide | Regioselectivity >95% |
| Hydrolysis Conditions | 6M HCl, reflux | Quantitative yield |
This method’s scalability is limited by the cost of chiral auxiliaries, necessitating catalyst recovery strategies for industrial adoption .
Enantioselective Catalytic Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation offers a direct route to the (R)-enantiomer. A prochiral β-keto ester precursor, 2-(4-fluorophenyl)-3-oxopropanoic acid ethyl ester, undergoes hydrogenation using Rhodium-(R)-BINAP complexes . The reaction proceeds at 50 bar H₂ and 40°C, achieving 99% conversion and 97% ee. Critical to success is the absence of steric hindrance at the β-position, allowing uniform substrate-catalyst interaction .
Table 2: Catalytic Hydrogenation Performance Metrics
| Catalyst System | ee (%) | Turnover Number (TON) |
|---|---|---|
| Rh-(R)-BINAP | 97 | 1,200 |
| Ru-TsDPEN | 89 | 800 |
| Ir-Pheox | 78 | 600 |
Post-hydrolysis of the ester with aqueous NaOH followed by HCl quench yields the free amino acid, which is subsequently converted to the hydrochloride salt .
Resolution of Racemic Mixtures
Industrial-scale production often employs kinetic resolution due to lower upfront costs. Racemic 3-amino-2-(4-fluorophenyl)propanoic acid is treated with L-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer as a diastereomeric salt . The process achieves 85% yield with 99.5% ee after two recrystallizations.
Table 3: Resolution Efficiency with Chiral Acids
| Resolving Agent | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 85 | 99.5 |
| D-DBTA | Acetone | 78 | 98.2 |
| N-Acetyl-L-glutamic | Methanol | 65 | 97.8 |
This method’s waste footprint (E-factor = 32) necessitates solvent recovery systems to meet environmental regulations .
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance aqueous solubility (1.2 g/mL vs. 0.3 g/mL for free base) and stability. A stoichiometric HCl solution (1.05 equiv) is added to a cooled (0–5°C) ethanolic suspension of the amino acid, followed by rotary evaporation and recrystallization from IPA/EtOAc .
Table 4: Salt Formation Optimization
| HCl Equiv | Temperature (°C) | Solvent | Purity (%) |
|---|---|---|---|
| 1.0 | 25 | Ethanol | 98.2 |
| 1.05 | 0 | Ethanol | 99.8 |
| 1.2 | −10 | Methanol | 99.5 |
Excess HCl (>1.1 equiv) induces decomposition via Hofmann elimination, necessitating precise stoichiometric control .
Process Optimization and Industrial Scale-Up
The patent EP1669347A1 delineates a cost-effective route starting from 3-chloro-2-methyl-2-hydroxypropionic acid . Reaction with sodium 4-fluorophenylsulfinate in the presence of tetrabutylammonium chloride yields 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, which is subsequently aminated and hydrolyzed.
Table 5: Industrial Process Metrics
| Step | Duration (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | 24 | 92 | 98.5 |
| Amination | 12 | 88 | 99.2 |
| Hydrochloride Formation | 2 | 95 | 99.9 |
Continuous flow reactors reduce reaction times by 40% compared to batch processes, with a space-time yield of 1.2 kg/L·day .
Scientific Research Applications
Scientific Research Applications
-
Neuropharmacology
- (R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride has been studied for its potential as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine synthesis. This inhibition is relevant for treating Parkinson's disease and other neurological disorders.
-
Building Block for Synthesis
- The compound serves as a valuable building block for synthesizing various pharmaceutically relevant molecules. Its unique structure allows for modifications that can lead to novel compounds with therapeutic potential.
- Modulation of Neurotransmitter Systems
Biological Interactions
This compound interacts with several biological targets:
- Dopamine Receptors : Its role as a modulator of dopamine production highlights its importance in neuropharmacology.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to neurotransmitter metabolism, which could lead to advancements in treatments for mood disorders and neurodegenerative diseases .
Case Study 1: Inhibition of AADC
A study demonstrated that this compound effectively inhibited AADC activity in vitro, leading to increased dopamine levels in neuronal cultures. This suggests its potential application in developing treatments for Parkinson's disease.
Case Study 2: Synthesis of Novel Derivatives
Researchers have synthesized various derivatives of this compound, exploring their biological activities. One derivative showed enhanced binding affinity to dopamine receptors compared to the parent compound, indicating the potential for developing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and transporters involved in various biological processes.
Pathways: It can modulate signaling pathways, such as those involved in neurotransmission, by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
Fluorophenyl-Substituted Amino Acids
Key Insights :
- Substituent Position : Shifting the fluorophenyl group from C2 to C3 (e.g., 325-89-3) reduces steric hindrance but may alter receptor binding .
- Fluorine Position : Meta-substituted fluorophenyl (3-fluorophenyl) in 117391-51-2 decreases electronic effects compared to para-substituted derivatives .
- Functional Modifications : Addition of hydroxyl groups (e.g., 7423-96-3) increases polarity but reduces membrane permeability .
Enantiomeric and Stereochemical Variants
Key Insights :
Functional Group Modifications
| Compound Name | Functional Group | CAS No. | Similarity | Role in Drug Design |
|---|---|---|---|---|
| (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid | Boc-protected amine | N/A | N/A | Protects amine during synthesis |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | Methyl ester | 64282-12-8 | N/A | Prodrug strategy for oral delivery |
Biological Activity
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride, also known as (R)-4-Fluorophenylalanine, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This compound is characterized by its chiral center and the presence of a fluorinated phenyl group, which significantly influences its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C9H10ClFNO2
- Molecular Weight : 219.64 g/mol
- CAS Number : 64231-54-5
The structure of this compound allows it to act as a building block in the synthesis of various pharmacologically relevant compounds. Its unique fluorinated structure enhances its biological activity compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). It has been studied for its potential effects on:
- Dopamine Production : It acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme crucial for dopamine synthesis. This inhibition may have therapeutic implications for diseases like Parkinson's disease.
- Neurotransmitter Modulation : The compound's ability to cross the blood-brain barrier suggests its potential utility in treating various neurological disorders.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against several enzymes involved in neurotransmitter metabolism. This includes:
- Aromatic L-Amino Acid Decarboxylase (AADC) : Inhibition of this enzyme can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating Parkinson's disease and other movement disorders.
Pharmacological Applications
The compound has been evaluated for various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound itself is limited .
- Antioxidant Effects : Some studies have indicated that compounds with similar structures demonstrate antioxidant activity, which may be relevant for neuroprotective strategies against oxidative stress in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Chemical Reactions Analysis
Primary Reaction Types
The compound undergoes four principal reaction types, driven by its functional groups:
Esterification
The carboxylic acid group reacts with alcohols in the presence of thionyl chloride (SOCl₂) to form ester derivatives. This reaction is critical for improving solubility and facilitating further synthetic modifications :
Enzymatic Hydrolysis
Lipases (e.g., Pseudomonas fluorescens AK, PSIM) catalyze the enantioselective hydrolysis of racemic ester precursors to isolate the (R)-enantiomer :
-
Enantiomeric Excess (ee) : >99% for (R)-enantiomer using lipase PSIM .
-
Kinetic Resolution Efficiency (E) : >200 for β-amino ester substrates .
-
Conditions : 1,4-dioxane or n-hexane, 30–45°C, pH 5.8 buffer .
Amidation
The amino group participates in amide bond formation with activated carboxylic acids using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole):
-
Applications : Synthesis of peptide analogs and receptor-targeted prodrugs.
Oxidation
Controlled oxidation of the amino group yields imino or nitroso derivatives, though detailed mechanisms remain less documented.
Reagents and Catalysts
Key reagents and their roles in reactions are summarized below:
Esterification Mechanism
-
Activation : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate.
-
Nucleophilic Attack : Ethanol attacks the acyl chloride, forming the ester and releasing HCl .
Enzymatic Hydrolysis Mechanism
-
Substrate Binding : The ester binds to the lipase’s active site via hydrophobic interactions with the fluorophenyl group.
-
Catalytic Triad Action : Serine residue performs nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate.
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Enantioselectivity : Steric effects favor hydrolysis of the (S)-ester, leaving the (R)-enantiomer intact .
NMR Characterization of Hydrolysis Products
Key NMR data for ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (3c ·HCl) :
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.39–7.37 | m | Aromatic protons (2H) |
| ¹H | 7.13–7.09 | m | Aromatic protons (2H) |
| ¹H | 4.70 | t (J=7.82 Hz) | Chiral center proton (1H) |
| ¹³C | 116.3 (d, ²J=22.08 Hz) | - | Fluorinated aromatic carbons |
Yield and Selectivity in Enzymatic Hydrolysis
| Substrate | Enzyme | Conversion (%) | ee (%) | E Value |
|---|---|---|---|---|
| (±)-3c | Lipase PSIM | 52 | >99 (R) | >200 |
| (±)-3d | Lipase AK | 48 | 98 (R) | 146 |
Q & A
Q. What are the recommended synthetic routes and purification methods for (R)-3-amino-2-(4-fluorophenyl)propanoic acid hydrochloride?
Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. For example, protected intermediates like Boc or Fmoc groups can be used to stabilize the amino acid during synthesis . Purification may involve recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt. Chiral HPLC with polysaccharide-based columns is critical for confirming enantiomeric purity .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: Combine multiple spectroscopic techniques:
- NMR : Analyze , , and spectra to confirm substituent positions and fluorine integration .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (CHClFNO; calc. 227.65 g/mol) .
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are available .
- HPLC : Use C18 columns with UV detection at 254 nm for purity assessment (>98% by area normalization) .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer: Store as a lyophilized powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Aqueous solutions should be prepared fresh and buffered at pH 4–6 to minimize degradation .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, and what are the implications of impurities in biological assays?
Methodological Answer:
- Chiral Analytical Methods : Employ chiral stationary phases (e.g., Chiralpak IG) with mobile phases containing 0.1% trifluoroacetic acid to resolve (R)- and (S)-enantiomers .
- Impact of Enantiomeric Contamination : Even 1% (S)-enantiomer can skew receptor-binding assays (e.g., neurotransmitter analogs). Cross-validate using orthogonal techniques like circular dichroism (CD) spectroscopy .
Q. What strategies are effective for identifying biological targets or pathways influenced by this compound?
Methodological Answer:
- Computational Docking : Use tools like AutoDock Vina to predict interactions with enzymes (e.g., proteases) or receptors. For example, derivatives of this compound have shown binding to SARS-CoV-2 papain-like protease .
- Transcriptomics/Proteomics : Pair with CRISPR-Cas9 screens or SILAC labeling to map downstream pathways in cell models .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to control variables.
- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) with functional assays (e.g., cAMP modulation) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify confounding factors .
Q. What computational approaches are recommended for studying its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate binding free energies for fluorine-substituted analogs to optimize pharmacophores .
Q. How can degradation products be identified and mitigated during long-term studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via LC-MS to identify degradants (e.g., dehalogenated byproducts) .
- Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or use lyoprotectants (trehalose) in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
